molecular formula C15H15N3O B2405418 N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034475-16-4

N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2405418
CAS No.: 2034475-16-4
M. Wt: 253.305
InChI Key: YBFFOLOGVTUDCX-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a bipyridine moiety linked via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid or its derivatives with a bipyridine derivative. One common method involves the use of cyclopropanecarbonyl chloride, which reacts with the bipyridine derivative in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bipyridine moiety can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated bipyridine derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: A simpler analog with a cyclopropane ring and a carboxamide group.

    Bipyridine derivatives: Compounds with similar bipyridine moieties but different substituents.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and the bipyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(13-1-2-13)18-10-11-3-8-17-14(9-11)12-4-6-16-7-5-12/h3-9,13H,1-2,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFFOLOGVTUDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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